An In-depth Technical Guide to the Chemical Properties of cis-3-Aminocyclohexanol Hydrochloride
An In-depth Technical Guide to the Chemical Properties of cis-3-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Aminocyclohexanol hydrochloride is a pivotal chemical intermediate, particularly significant in the synthesis of novel therapeutic agents. Its stereospecific structure makes it a valuable building block in medicinal chemistry, most notably in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are under investigation for the treatment of pain. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to cis-3-Aminocyclohexanol hydrochloride, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of cis-3-Aminocyclohexanol hydrochloride are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 124555-44-8 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 202-204 °C | |
| Solubility | Soluble in Methanol | |
| pKa | Data not available in searched literature. |
Synthesis and Purification
The synthesis of cis-3-Aminocyclohexanol hydrochloride is typically achieved through the reduction of a corresponding β-enaminoketone to yield the cis-3-aminocyclohexanol free base, followed by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of cis-3-Aminocyclohexanol
A detailed protocol for the synthesis of the free base, cis-3-aminocyclohexanol, is adapted from the literature describing the reduction of β-enaminoketones.[3][4]
Materials:
-
β-enaminoketone precursor
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Sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
Isopropyl alcohol, anhydrous
-
Dichloromethane
-
Hexane
-
Hydrochloric acid (for conversion to hydrochloride salt)
Procedure:
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Reduction of β-enaminoketone: In a round-bottom flask under an inert atmosphere, the β-enaminoketone precursor is dissolved in a mixture of anhydrous THF and isopropyl alcohol.
-
Sodium metal is added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Quenching and Extraction: Upon completion, the reaction is carefully quenched with water. The organic solvents are removed under reduced pressure. The aqueous residue is then extracted multiple times with a suitable organic solvent, such as dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude cis-3-aminocyclohexanol.
-
Purification: The crude product can be purified by crystallization from a solvent system like dichloromethane/hexane or by column chromatography on silica gel.[3]
Experimental Protocol: Preparation of cis-3-Aminocyclohexanol Hydrochloride
The purified cis-3-aminocyclohexanol free base is converted to its hydrochloride salt.
Procedure:
-
Dissolve the purified cis-3-aminocyclohexanol in a minimal amount of a suitable solvent, such as methanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material, and dried under vacuum.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of cis-3-Aminocyclohexanol hydrochloride in a deuterated solvent (e.g., D₂O or CD₃OD) is expected to show characteristic signals for the cyclohexyl ring protons. The protons on the carbons bearing the hydroxyl and amino groups (C1-H and C3-H) would appear as multiplets. Due to the cis configuration, specific coupling constants between adjacent protons will be observed, which can be used to confirm the stereochemistry.
| Proton Assignment (Expected) | Chemical Shift (δ, ppm) | Multiplicity |
| CH -OH | ~3.5 - 4.0 | Multiplet |
| CH -NH₃⁺ | ~3.0 - 3.5 | Multiplet |
| Cyclohexyl CH ₂ | ~1.2 - 2.2 | Multiplets |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment (Expected) | Chemical Shift (δ, ppm) |
| C H-OH | ~65 - 75 |
| C H-NH₃⁺ | ~45 - 55 |
| Cyclohexyl C H₂ | ~20 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of cis-3-Aminocyclohexanol hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) (Expected) |
| O-H stretch | 3200-3600 (broad) |
| N-H stretch (NH₃⁺) | 2800-3200 (broad) |
| C-H stretch | 2850-3000 |
| C-O stretch | 1050-1150 |
| N-H bend | 1500-1650 |
Mass Spectrometry
The mass spectrum of cis-3-Aminocyclohexanol hydrochloride, likely obtained after conversion to the free base in the mass spectrometer, would show a molecular ion peak ([M]⁺) for the free base (C₆H₁₃NO) at m/z 115. Common fragmentation patterns for cyclohexanol and amino compounds would be expected, including the loss of water (H₂O), ammonia (NH₃), and cleavage of the cyclohexane ring.
Role in TRPV1 Antagonist Synthesis and Signaling Pathway
cis-3-Aminocyclohexanol hydrochloride serves as a crucial chiral building block for the synthesis of potent and selective TRPV1 antagonists. The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, protons (acidic conditions), and capsaicin (the pungent component of chili peppers). Activation of TRPV1 leads to the influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a pain signal.
TRPV1 antagonists block the activation of this channel, thereby preventing the transmission of pain signals. The cis-stereochemistry of the 3-aminocyclohexanol moiety is often critical for the high affinity and efficacy of these antagonists.
Conclusion
cis-3-Aminocyclohexanol hydrochloride is a well-defined chemical entity with significant applications in the field of drug discovery. Its stereospecific nature makes it an indispensable intermediate for the synthesis of complex molecules, particularly TRPV1 antagonists. This guide provides essential chemical and physical data, detailed synthetic protocols, and an overview of its role in a key signaling pathway, offering a valuable resource for researchers and scientists in the pharmaceutical industry. Further research to obtain and publish detailed experimental spectral data and pKa values for this compound would be beneficial to the scientific community.
References
- 1. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CIS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE CAS#: 124555-44-8 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]

